1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one, also known as IPP or IPPD, is a novel chemical compound that has attracted significant attention from the scientific community due to its potential applications in the field of medicine.
科学的研究の応用
Synthesis and Biological Activities
Compounds bearing the 1,3,4-oxadiazole moiety, often linked to piperidine structures, are synthesized for their notable biological activities. These compounds are investigated for their antibacterial, anticancer, enzyme inhibition, and potential drug candidate roles for various diseases including Alzheimer's and tuberculosis.
Antibacterial Properties : A study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to high antibacterial activity against Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).
Anticancer and Enzyme Inhibition : Certain 1,3,4-oxadiazole derivatives have shown promise as anticancer agents and enzyme inhibitors. For instance, derivatives have been explored for their activity against butyrylcholinesterase (BChE), an enzyme target for Alzheimer's disease, and demonstrated significant inhibition potential (H. Khalid et al., 2016).
Drug-Resistant Tuberculosis : The pre-clinical candidate FNDR-20081, featuring an oxadiazole structure, has shown effectiveness against sensitive and drug-resistant Mycobacterium tuberculosis strains, offering a promising new approach to treating multidrug-resistant tuberculosis (P. Kaur et al., 2021).
ALK Inhibitors for Cancer : Compounds with oxadiazole and piperidine structures have been evaluated as anaplastic lymphoma kinase (ALK) inhibitors, showing potential applications in cancer treatment due to their selective inhibition properties and pharmacokinetic profiles (Y. Teffera et al., 2013).
GPR119 Agonists : Research into G protein-coupled receptor 119 agonists has led to the synthesis of compounds integrating the oxadiazole structure, aiming to explore the pharmacological potential of GPR119 agonists for therapeutic applications (M. Sakairi et al., 2012).
特性
IUPAC Name |
3-phenyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)18-20-21-19(24-18)16-10-12-22(13-11-16)17(23)9-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXALSYLGXTIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。